n-(2-Oxo-2-phenylethyl)acetamide
Overview
Description
N-(2-Oxo-2-phenylethyl)acetamide is an organic compound with the chemical formula C10H11NO2. It is a white crystalline solid with a pleasant aroma. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and ether. It is a weakly basic substance that can react with acids to form salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize N-(2-Oxo-2-phenylethyl)acetamide involves the reaction of phenylacetone with acetic anhydride. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature and pressure, to increase yield and efficiency. The use of catalysts and continuous flow reactors can also enhance the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-(2-Oxo-2-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which N-(2-Oxo-2-phenylethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific context of its use, such as in medicinal or biochemical applications .
Comparison with Similar Compounds
Phenoxyacetamide: Shares structural similarities but differs in its functional groups and reactivity.
Indole derivatives: These compounds have a similar aromatic structure but contain an indole ring, leading to different chemical properties and applications.
Uniqueness: Its ability to participate in diverse chemical reactions and its utility in research and industry highlight its importance .
Properties
IUPAC Name |
N-phenacylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAGJSPRMNFMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280542 | |
Record name | n-(2-oxo-2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-33-9 | |
Record name | 1846-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-oxo-2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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